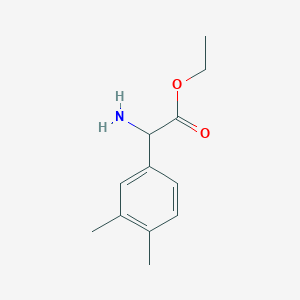

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate

Description

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate is a substituted phenylacetate ester featuring a primary amino group and two methyl substituents on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines an electron-rich aromatic system (due to the 3,4-dimethyl groups) with a reactive amino-ester moiety, enabling diverse chemical modifications.

A representative synthesis route involves Bi(OTf)₃-catalyzed coupling of benzamide derivatives with ethyl glyoxalate and o-xylene, yielding 89% of the product under mild conditions . The compound’s structural flexibility and reactivity make it a valuable scaffold for further functionalization.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 2-amino-2-(3,4-dimethylphenyl)acetate |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-5-8(2)9(3)7-10/h5-7,11H,4,13H2,1-3H3 |

InChI Key |

PDAAPSDYYSBRDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(3,4-dimethylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Key structural analogs differ in substituents on the phenyl ring, ester groups, or amino group modifications. These variations influence electronic properties, solubility, and biological activity.

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Br in ) decrease electron density on the phenyl ring, altering electrophilic substitution patterns.

- Amino Group Modifications: Tertiary amines (e.g., ) exhibit lower nucleophilicity than primary amines, impacting their utility in condensation reactions.

Solubility and Stability

Biological Activity

Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and an amino functional group attached to a dimethyl-substituted phenyl ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It has been studied for its ability to bind to various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

Biological Activity and Therapeutic Potential

- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown IC50 values ranging from 30 nM to over 10 µM depending on the specific derivative and cancer type .

- Cell Cycle Arrest : Some derivatives have been observed to induce G2/M phase arrest in the cell cycle, effectively halting the proliferation of cancer cells. This was confirmed through flow cytometry analyses that demonstrated increased cyclin B levels and reduced cdc2 phosphorylation upon treatment .

- Apoptosis Induction : The compound has also been linked to the induction of apoptosis through intrinsic pathways, characterized by mitochondrial depolarization and activation of caspases .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound derivatives could effectively inhibit tubulin polymerization, which is critical for cancer cell division. The most potent derivative showed an IC50 value of 0.45 µM against HeLa cells .

- In Vivo Studies : In vivo evaluations using zebrafish models revealed that certain derivatives maintained their antiproliferative efficacy, suggesting potential for further development as therapeutic agents .

Q & A

Q. What are the typical synthetic routes for Ethyl 2-amino-2-(3,4-dimethylphenyl)acetate, and what reagents/catalysts are critical for optimizing yield?

The synthesis often involves a condensation reaction between substituted benzaldehyde derivatives and glycine ethyl ester. For example, analogous compounds like methyl 2-amino-2-(3,5-dimethylphenyl)acetate are synthesized using 3,5-dimethylbenzaldehyde and glycine methyl ester hydrochloride under catalytic conditions . Ethyl 2-Benzamido-2-(3,4-dimethylphenyl)acetate, a structurally related compound, is synthesized using Bi(OTf)₃ as a catalyst, ethyl glyoxalate, and o-xylene, yielding 89% after chromatography . Key factors include temperature control (e.g., 80°C), solvent selection (MeNO₂), and purification methods (e.g., hexane/EtOAc gradients).

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the amino and ester functional groups, while X-ray crystallography resolves stereochemical ambiguities. Tools like SHELX are widely used for small-molecule refinement, particularly for analyzing hydrogen bonding and spatial arrangements . For complex cases (e.g., isomerism), coupling NMR with High-Resolution Mass Spectrometry (HRMS) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored at -20°C in airtight containers to prevent hydrolysis of the ester group. Stability studies on analogous compounds (e.g., ethyl 2-phenylacetoacetate) show ≥2-year integrity under these conditions . Regular purity checks via HPLC or GC-MS are advised to monitor degradation.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate isomer formation during synthesis?

Isomerization often arises from competing pathways in the Schiff base formation step. Kinetic studies using in-situ FTIR or Raman spectroscopy can identify intermediates. For example, adjusting pH (e.g., using buffered conditions) and lowering reaction temperatures (e.g., 50–60°C) reduce side reactions in similar amino ester syntheses . Automated flow reactors, as described for methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate, enhance reproducibility by minimizing thermal gradients .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Bi(OTf)₃ vs. Lewis acid catalysts in analogous syntheses?

Contradictions may stem from solvent polarity or substrate steric effects. A systematic approach involves:

Q. How can researchers design experiments to elucidate the mechanism of biological activity for this compound?

- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., kinases or proteases).

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ¹⁴C) and track intracellular accumulation via scintillation counting. Analogous derivatives, such as ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride, show dose-dependent modulation of neurotransmitter receptors, suggesting similar methodologies apply .

Q. What analytical techniques are most effective for studying decomposition pathways under varying pH and temperature?

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH and analyze degradation products via LC-MS/MS.

- Thermogravimetric Analysis (TGA) : Quantify thermal stability thresholds. For example, methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride decomposes above 200°C, with hydrolysis dominant in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.